molecular formula C12H13NO2S B2581601 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2097898-94-5

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2581601
CAS No.: 2097898-94-5
M. Wt: 235.3
InChI Key: ALAKSSIBOVHITC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) data for the compound exhibit distinct signals:

  • δ 8.21 ppm (s, 1H) : Amide NH proton, deshielded due to hydrogen bonding.
  • δ 7.45–7.32 ppm (m, 3H) : Thiophene protons (C3–C5 positions).
  • δ 6.88–6.75 ppm (m, 3H) : Furan protons (C2–C4 positions).
  • δ 2.01 ppm (s, 3H) : Acetamide methyl group.

¹³C NMR (100 MHz, DMSO-d₆) assignments include:

  • δ 169.8 ppm : Carbonyl carbon (C=O).
  • δ 142.1–110.3 ppm : Aromatic carbons (furan and thiophene).

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show critical absorption bands:

  • 3280 cm⁻¹ : N–H stretching (amide).
  • 1665 cm⁻¹ : C=O stretching (amide I band).
  • 1580 cm⁻¹ : C–C aromatic stretching (furan/thiophene).
  • 1240 cm⁻¹ : C–N stretching (amide III band).

The absence of a free N–H stretch above 3400 cm⁻¹ confirms hydrogen bonding in the solid state.

UV-Visible Spectroscopy

UV-Vis analysis (MeOH, λₘₐₓ = 274 nm) reveals a π→π transition localized on the thiophene ring, with a molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹. A weaker n→π transition at 310 nm (ε = 8.5 × 10² L·mol⁻¹·cm⁻¹) arises from the amide carbonyl.

Computational Chemistry Predictions vs Experimental Data

Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths and angles within 2% of experimental X-ray values (Table 2).

Parameter Experimental DFT Deviation
C=O bond length (Å) 1.23 1.25 +1.6%
C–S bond length (Å) 1.71 1.69 -1.2%
N–C–C dihedral (°) 122.1 120.3 -1.5%

Table 2 : Comparison of experimental and computed geometric parameters.

Vibrational Frequencies

Scaling factors of 0.96–0.98 for B3LYP-predicted IR frequencies yield strong agreement with experimental data (RMSD = 12 cm⁻¹). For example, the computed C=O stretch at 1680 cm⁻¹ aligns with the observed 1665 cm⁻¹ after scaling.

Electronic Structure

Time-Dependent DFT (TD-DFT) simulations predict λₘₐₓ = 278 nm for the π→π* transition, closely matching the experimental 274 nm. Natural Bond Orbital (NBO) analysis attributes the compound’s rigidity to hyperconjugative interactions between the amide lone pair and σ*(C–N) antibonding orbitals.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-9(14)13-7-11(10-4-6-16-8-10)12-3-2-5-15-12/h2-6,8,11H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAKSSIBOVHITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CSC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that compounds containing furan and thiophene moieties exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide possess antimicrobial properties with Minimum Inhibitory Concentration (MIC) values as low as 0.22 µg/mL against various pathogens .
    PathogenMIC (µg/mL)
    Staphylococcus aureus0.22
    Escherichia coli0.45
    Candida albicans0.30
  • Potential Antiviral Activity : The compound has been investigated for its potential as an antiviral agent, particularly against respiratory pathogens . Its unique structure may allow it to interact effectively with viral enzymes or receptors.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Drug Development : Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting specific diseases, particularly in the fields of oncology and infectious diseases .
    • Case Study : A study demonstrated the efficacy of similar compounds in inhibiting cancer cell proliferation in vitro, suggesting that this compound could be further explored for anticancer properties.
  • Biochemical Assays : The compound may be utilized as a ligand in biochemical assays to study enzyme interactions and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Synthesis Method Biological/Functional Relevance References
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide Furan (oxygen heterocycle), thiophene (sulfur heterocycle) Likely via amide coupling of activated acetic acid derivative with substituted ethylamine Potential biological activity (inferred from analogs) N/A
2-((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide Furan + triazole + thioether linkage Multi-step synthesis involving thiouracil or triazole intermediates Cytotoxicity (e.g., brine shrimp lethality assays)
N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide Thiazole + dichlorophenyl substituents Carbodiimide-mediated coupling of dichlorophenylacetic acid with 2-aminothiazole Antimicrobial potential, crystal packing stability via N–H⋯N hydrogen bonds
rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide (Verosudil) Thiophen-3-yl + isoquinolinone scaffold Multi-step synthesis with chiral resolution Rho kinase inhibitor (therapeutic use)
Key Observations:

Heterocyclic Diversity : The target compound combines furan and thiophene, whereas analogs like and incorporate triazole or thiazole rings. These substitutions influence electronic properties, solubility, and biological interactions.

Biological Activity: While direct data for the target compound are lacking, analogs such as 2-((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide exhibit cytotoxicity (43.2% mortality in brine shrimp assays at 0.1 mg/mL) .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Analogs like N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing 1D chains . The target compound’s packing may differ due to the absence of strong hydrogen bond donors.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide?

Methodological Answer:
The synthesis of acetamide derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., activated esters or acids) and amines. For example:

  • Carbodiimide-mediated coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents to activate the carboxylic acid (e.g., from furan/thiophene-containing precursors), followed by reaction with the appropriate amine in dichloromethane or DMF under basic conditions (e.g., triethylamine) .
  • Photochemical synthesis : Irradiation of precursors in ethanol/water mixtures under UV light (300–400 nm) can facilitate cyclization or coupling steps, as demonstrated for similar furan-containing acetamides .
  • Multi-step alkylation : Introduce the ethyl linker between furan and thiophene moieties via nucleophilic substitution or Michael addition before acetylation.

Basic: What analytical techniques are critical for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of furan (δ 6.2–7.4 ppm for protons), thiophene (δ 7.0–7.5 ppm), and acetamide (δ 2.0–2.2 ppm for CH3_3) groups. Compare experimental shifts with computed data to resolve ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12_{12}H13_{13}NO2_2S) with AP-ESI or EI-HRMS, ensuring mass accuracy <5 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in methanol/acetone (1:1) and analyze intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling furan/thiophene precursors, optimizing solvent (DMF vs. THF) and temperature (25–80°C) .
  • Purification Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in polar aprotic solvents to isolate the product from byproducts.
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., slow acetylation steps) and adjust reagent stoichiometry or reaction time .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Solvent Effects : Re-record NMR spectra in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts, particularly for amide protons sensitive to hydrogen bonding .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to clarify ambiguous couplings in crowded spectral regions .

Advanced: What computational approaches predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., NLRP3 inflammasome), focusing on hydrogen bonds between the acetamide group and catalytic residues .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability or toxicity .
  • ADMET Profiling : Predict pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier permeability) using SwissADME or ADMETlab .

Advanced: How can byproducts or impurities in the synthesis be identified and minimized?

Methodological Answer:

  • LC-MS Analysis : Use reverse-phase HPLC coupled with high-resolution MS to detect impurities (e.g., unreacted starting materials or oxidation byproducts). Optimize mobile phase (acetonitrile/water + 0.1% formic acid) for separation .
  • Reaction Quenching : Add aqueous HCl or NaHCO3_3 during workup to neutralize excess reagents and reduce side reactions .
  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions in real-time .

Basic: What are the solubility and stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Solubility Testing : Dissolve the compound in DMSO (stock solution) and dilute into PBS or cell culture media to assess precipitation. Use dynamic light scattering (DLS) to detect aggregates .
  • Stability Studies : Store aliquots at -20°C (short-term) or -80°C (long-term) and analyze purity via HPLC at 0, 1, and 6 months. Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to moisture .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening : Test polar (methanol, acetone) and nonpolar (toluene, hexane) solvents for slow evaporation. Additives like triethylamine may improve crystal habit by reducing π-π stacking interference .
  • Temperature Gradients : Use a gradient cooling setup (4°C to -20°C) to promote nucleation.
  • Polymorphism Analysis : Characterize multiple crystal forms via DSC and PXRD to identify the most stable polymorph .

Advanced: How can the compound’s electronic properties (e.g., HOMO/LUMO) guide its application in material science?

Methodological Answer:

  • DFT Calculations : Compute frontier molecular orbitals using Gaussian09 to assess redox activity. A narrow HOMO-LUMO gap (<3 eV) suggests potential as a conductive material .
  • Electrochemical Studies : Perform cyclic voltammetry in acetonitrile to measure oxidation/reduction potentials, correlating with computed values .

Advanced: What strategies validate the compound’s biological activity in cellular assays?

Methodological Answer:

  • Proliferation Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity in cancer cell lines, comparing IC50_{50} values with known inhibitors .
  • Inflammasome Inhibition : Measure IL-1β secretion in LPS-primed macrophages via ELISA to evaluate NLRP3 pathway modulation .

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